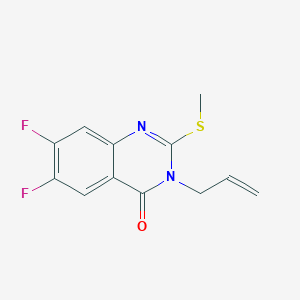

Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions or cyclocondensation reactions under various conditions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from cyclocondensation reactions under ultrasound irradiation, which significantly reduced reaction times and provided high yields . Similarly, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and supported by various computational methods such as density functional theory (DFT) . These studies provide detailed information on the geometrical parameters and confirm the molecular geometry of the synthesized compounds. The same techniques could be employed to elucidate the structure of Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate shows typical reactions of a keto methylene compound, leading to chloroformylthiophen and thieno[3,2-b]thiophen derivatives . These findings suggest that Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate may also undergo reactions typical of its functional groups, such as amide hydrolysis or nucleophilic substitution at the chloro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as FT-IR, NMR, and MS . Computational studies have provided insights into the electronic properties, such as HOMO-LUMO analysis, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis . These studies help in understanding the stability, charge distribution, and potential reactivity of the molecules. The physical and chemical properties of Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate could be inferred based on these related studies.

Aplicaciones Científicas De Investigación

Dyeing Polyester Fibers

In a study by Iyun et al. (2015), derivatives of Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate were synthesized and used in the dyeing of polyester fibers. The dyes produced shades ranging from yellow to brownish purple and demonstrated good fastness properties, although they had poor photostability.

Hypoglycemic Activity

K. Eistetter and H. Wolf (1982) studied a series of compounds including Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate for their hypoglycemic activity. Their research found that these compounds significantly lowered blood glucose levels in fasted rats, with certain structural features enhancing their effectiveness (Eistetter & Wolf, 1982).

Synthesis and Structural Analysis

A study conducted by Achutha et al. (2017) focused on the synthesis and structural analysis of a compound similar to Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate. The study provided insights into its molecular interactions and stability.

Acrosin Inhibition Activity

Qi et al. (2011) synthesized a compound closely related to Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate and evaluated its acrosin inhibition activity. Their findings suggested that the compound exhibits moderate activity in this regard (Qi et al., 2011).

Photophysical Properties

M. Amati et al. (2010) researched the photophysical properties of compounds including Ethyl 2-chlorothiazole-5-carboxylate, which is structurally similar to the compound . They found that these compounds have potential as singlet-oxygen sensitizers due to their unique photophysical properties (Amati et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[(2-chloro-2-phenylacetyl)amino]-5-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3S/c1-2-26-21(25)16-13-17(14-9-5-3-6-10-14)27-20(16)23-19(24)18(22)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZQEZMKZJTBPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)

![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B3007982.png)

![2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3007992.png)

![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3007994.png)

![4-butoxy-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3007996.png)